2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H27ClFN3O2S and its molecular weight is 536.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
One of the primary research applications of compounds related to 2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves their synthesis and evaluation for antimicrobial properties. For instance, a study focused on the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones, demonstrating the potential of these compounds in combating microbial infections. The research involved synthesizing a series of compounds from a lead molecule and screening them for antifungal and antibacterial activities, highlighting the compound's relevance in medicinal chemistry research aimed at discovering new antimicrobial agents (Patel & Patel, 2010).
Antitubercular Activity
Another significant application is in the development of antitubercular agents. Research involving the synthesis of novel compounds, such as 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, has shown promising antitubercular activity against Mycobacterium tuberculosis. This work highlights the compound's potential in addressing tuberculosis, a major global health concern. The synthesized compounds underwent screening for in vitro antimycobacterial activity, revealing several analogs as promising antitubercular agents with low cytotoxicity profiles, thereby contributing to the search for effective treatments against tuberculosis (Marvadi et al., 2020).
Antibacterial Activities
Compounds related to this compound have also been studied for their antibacterial activities. Research has focused on synthesizing quinolones containing various heterocyclic substituents and evaluating their in vitro antibacterial activity. These studies provide insights into the structure-activity relationships (SAR) of these compounds, demonstrating that certain substituents can significantly enhance their antibacterial potency, particularly against Gram-positive organisms. This research is crucial in the ongoing effort to develop new antibacterial agents in response to increasing antibiotic resistance (Cooper et al., 1990).
Cytotoxic Activity
In addition to antimicrobial properties, related compounds have been explored for their cytotoxic activity against cancer cells. Research involving the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives has revealed their potential in cancer therapy. These studies focus on the compounds' ability to induce cytotoxic effects in cancer cells, offering a pathway for the development of new anticancer agents. The research evaluates the compounds' cytotoxic activity in vitro and in vivo, providing valuable data for further exploration in cancer treatment (Bu et al., 2001).
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-cyclopentyl-3-(3,5-dimethylphenyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClFN3O2S/c1-17-12-18(2)14-21(13-17)34-28(36)22-11-10-19(27(35)32-20-6-3-4-7-20)15-26(22)33-29(34)37-16-23-24(30)8-5-9-25(23)31/h5,8-15,20H,3-4,6-7,16H2,1-2H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPJYLPFOPAHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCC4)N=C2SCC5=C(C=CC=C5Cl)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.